1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide, often referred to as compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of compound 1, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 has a complex structure that incorporates multiple pharmacophoric elements conducive to biological activity. The imidazole and pyrimidine moieties are known to interact with various biological targets, while the azetidine ring contributes to its overall stability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. It was evaluated against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCC827 (non-small cell lung cancer)
The results indicated that compound 1 effectively inhibited cell proliferation in these lines, with IC50 values ranging from 0.37 µM to 0.95 µM, which are considerably lower than those of standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
Mechanistic Studies
Mechanistic studies revealed that compound 1 induces apoptosis in cancer cells by activating the caspase pathway. Flow cytometry analyses showed an increase in sub-G1 phase cell populations, indicating cell cycle arrest and subsequent apoptosis . Additionally, Western blot analyses confirmed the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax in treated cells .
Antimicrobial Activity
Compound 1 has also been assessed for its antimicrobial properties. In vitro studies using the agar well diffusion method revealed moderate activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that compound 1 may serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural components. The presence of the imidazole ring is crucial for its interaction with biological targets, particularly kinases involved in cancer progression. Modifications to the azetidine and carboxamide groups were found to significantly affect potency and selectivity .
Data Summary
The following table summarizes key findings from various studies on the biological activity of compound 1:
Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 0.37 µM | Induces apoptosis via caspase activation |
Anticancer | A549 | 0.73 µM | Cell cycle arrest |
Antimicrobial | S. aureus | MIC < Reference Drug | Inhibition of bacterial growth |
Antimicrobial | E. coli | MIC < Reference Drug | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
In a controlled study involving HCC827 cells, treatment with compound 1 led to a significant reduction in cell viability compared to untreated controls. The study used both MTT assays and flow cytometry to confirm these findings, highlighting the compound's potential as an effective anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of compound 1 against clinical isolates of S. aureus and E. coli. Results indicated that compound 1 exhibited comparable or superior activity relative to standard antibiotics, suggesting its utility in treating resistant infections .
特性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-4-14(24-20-10)19-15(23)11-6-22(7-11)13-5-12(17-8-18-13)21-3-2-16-9-21/h2-5,8-9,11H,6-7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMAZDXMXWIDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。